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(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone
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Overview
Description
(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two thiophene rings, one substituted with dichloro groups and the other with dimethyl groups, connected by a methanone (carbonyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone can be achieved through a Friedel-Crafts acylation reaction. In this method, 2,5-dimethylthiophene is reacted with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing amino acids or other nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dichlorothiophene: Similar in structure but lacks the dimethyl substitution on the thiophene ring.
(3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: Contains a chlorophenyl group instead of a dichlorothiophene ring.
(2,5-dibromothiophen-3-yl)methanol: Similar thiophene ring structure but with bromine substituents and a hydroxyl group.
Uniqueness
(2,5-Dichlorothiophen-3-yl)(2,5-dimethylthiophen-3-yl)methanone is unique due to the combination of dichloro and dimethyl substitutions on the thiophene rings, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
57248-35-8 |
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Molecular Formula |
C11H8Cl2OS2 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C11H8Cl2OS2/c1-5-3-7(6(2)15-5)10(14)8-4-9(12)16-11(8)13/h3-4H,1-2H3 |
InChI Key |
VCPBMKKSORRIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
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